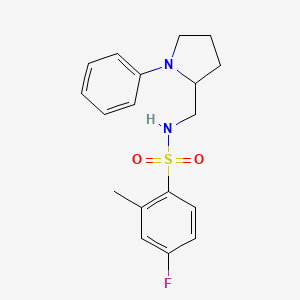

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Description

4-Fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine atom at the 4-position, a methyl group at the 2-position of the benzene ring, and a (1-phenylpyrrolidin-2-yl)methyl substituent on the sulfonamide nitrogen. This structure combines electron-withdrawing (fluoro) and steric (methyl) groups with a chiral pyrrolidine scaffold, which may enhance receptor binding, metabolic stability, and solubility compared to simpler sulfonamides .

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2S/c1-14-12-15(19)9-10-18(14)24(22,23)20-13-17-8-5-11-21(17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17,20H,5,8,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEXQTFVRCVHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) under controlled conditions.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols.

Scientific Research Applications

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: It is explored for its properties in the development of advanced materials, including polymers and coatings.

Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and toxicity.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Physicochemical Properties

- Solubility: The pyrrolidine group in the target compound likely increases solubility in polar solvents compared to purely aromatic derivatives (e.g., phthalazinones in ).

- Melting Point: Analogues like 4-(4-amino-pyrazolo)benzenesulfonamide () exhibit high melting points (175–178°C), suggesting the target compound may similarly require robust crystallization conditions .

Biological Activity

4-Fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that has attracted attention in various scientific fields, particularly for its potential biological activities. This compound features a unique chemical structure, including a fluorine atom and a benzenesulfonamide moiety, which may contribute to its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN2O2S, with a molecular weight of 348.44 g/mol. The presence of the pyrrolidine ring and the sulfonamide group suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H21FN2O2S |

| Molecular Weight | 348.44 g/mol |

| Functional Groups | Fluorine, Methyl, Sulfonamide |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the precise mechanisms involved.

Enzyme Inhibition

Research indicates that compounds similar in structure to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that sulfonamides can inhibit carbonic anhydrase and other enzymes involved in metabolic processes.

Case Studies and Research Findings

-

Inhibition of Carbonic Anhydrase

- A study demonstrated that sulfonamide derivatives can effectively inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in organisms. The fluorine atom's electronegativity may enhance binding affinity to the enzyme's active site.

-

Antimicrobial Activity

- Compounds with similar structural features have been tested for antimicrobial properties. Research has shown that certain benzenesulfonamides exhibit activity against various bacterial strains, suggesting potential therapeutic applications in treating infections.

-

Cytotoxicity Studies

- Cytotoxicity assays conducted on cell lines have indicated that compounds related to this sulfonamide can induce apoptosis in cancer cells. This effect may be mediated through the activation of specific signaling pathways.

Toxicological Profile

Understanding the toxicological profile is essential for assessing the safety of this compound. Preliminary studies suggest that while some derivatives show promising biological activity, they also exhibit varying degrees of cytotoxicity and genotoxicity.

Genotoxicity Testing

Research on genotoxicity has been conducted using various assays, including:

- Ames Test : Evaluates mutagenic potential.

- Micronucleus Test : Assesses chromosomal damage in cell cultures.

Results from these tests indicate that while some structural analogs show low genotoxic effects, further investigations are required for comprehensive safety evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.